molecular formula C60H39BF20N3O2RuS B12324047 {[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate

{[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate

Cat. No.: B12324047
M. Wt: 1357.9 g/mol
InChI Key: GHUVAXWQITVMIA-UHFFFAOYSA-N
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Description

The compound {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate is a complex organometallic compound It features a ruthenium(II) center coordinated with p-cymene, pyridine, and a chiral amido ligand derived from 2-amino-1,2-diphenylethyl and 4-toluenesulfonyl The counterion is tetrakis(pentafluorophenyl)borate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate typically involves several steps:

    Preparation of the Chiral Amido Ligand: The chiral amido ligand is synthesized by reacting (1S,2S)-2-amino-1,2-diphenylethylamine with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Ruthenium Complex: The chiral amido ligand is then reacted with a ruthenium precursor, such as [Ru(p-cymene)Cl2]2, in the presence of pyridine. This step typically requires heating under reflux conditions.

    Anion Exchange: The final step involves the exchange of chloride ions with tetrakis(pentafluorophenyl)borate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can occur at the ruthenium center, typically using reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand substitution reactions can take place, where ligands coordinated to the ruthenium center are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild to moderate temperatures.

    Reduction: Sodium borohydride, hydrazine, and other reducing agents under ambient conditions.

    Substitution: Various ligands such as phosphines, amines, and nitriles under reflux or ambient conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium-oxo species, while reduction reactions could produce lower oxidation state ruthenium complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can induce enantioselectivity in the products.

Biology and Medicine

In biology and medicine, the compound has potential applications as an anticancer agent. Ruthenium complexes are known for their ability to interact with DNA and proteins, leading to cytotoxic effects in cancer cells. The chiral amido ligand may enhance the selectivity and efficacy of the compound in targeting cancer cells.

Industry

In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties can improve the efficiency and selectivity of various chemical processes, reducing waste and energy consumption.

Mechanism of Action

The mechanism of action of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate involves coordination to molecular targets such as DNA and proteins. The ruthenium center can form covalent bonds with nucleophilic sites on these biomolecules, leading to structural and functional disruptions. The chiral amido ligand may enhance binding specificity and selectivity, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate: This compound is similar but features the (1R,2R) enantiomer of the chiral amido ligand.

    {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate: This compound differs in the substituent on the sulfonyl group.

Uniqueness

The uniqueness of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate lies in its chiral amido ligand and the combination of p-cymene and pyridine ligands. This specific arrangement of ligands imparts unique catalytic and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C60H39BF20N3O2RuS

Molecular Weight

1357.9 g/mol

IUPAC Name

(2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

InChI

InChI=1S/C24BF20.C21H20N2O2S.C10H14.C5H5N.Ru/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;/h;2-15,20-22H,1H3;4-8H,1-3H3;1-5H;/q-1;-2;;;+3

InChI Key

GHUVAXWQITVMIA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3]

Origin of Product

United States

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